An In-Depth Technical Guide on (S)-JNJ-54166060: A Potent P2X7 Receptor Antagonist
An In-Depth Technical Guide on (S)-JNJ-54166060: A Potent P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target in a variety of pathological conditions characterized by inflammation, including neurodegenerative diseases, chronic pain, and autoimmune disorders.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. These include rapid cation influx, the release of pro-inflammatory cytokines such as IL-1β, and in instances of prolonged activation, the formation of a large, non-selective membrane pore, which can ultimately lead to cell death.[2][3] The critical role of the P2X7 receptor in the inflammatory response has spurred the development of selective antagonists to modulate its activity.
This technical guide provides a comprehensive overview of (S)-JNJ-54166060, a potent and selective antagonist of the P2X7 receptor developed by Janssen Pharmaceuticals.[4][5] This document details its mechanism of action, preclinical data, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Compound Data: (S)-JNJ-54166060
(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, a small molecule identified as a potent P2X7 antagonist.[4][6] The synthesis and structure-activity relationship (SAR) studies of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives led to the identification of JNJ-54166060 as a lead candidate with high oral bioavailability and a favorable safety profile in preclinical species.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-54166060, the racemic mixture containing the active (S)-enantiomer.
Table 1: In Vitro Potency of JNJ-54166060
| Parameter | Species | IC50 (nM) |
| P2X7 Receptor Antagonism | Human | 4 |
| Rat | 115 | |
| Mouse | 72 | |
| Data sourced from MedChemExpress.[7] |
Table 2: Preclinical Pharmacokinetics of JNJ-54166060
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Rat | Oral | 5 | 375 | 1.7 | 55 |
| Dog | Oral | 5 | 1249 | 11.9 | >100 |
| Monkey | Oral | 5 | 389 | 4.2 | 54 |
| Data sourced from MedChemExpress.[7] |
Table 3: In Vivo Efficacy of JNJ-54166060
| Animal Model | Parameter | ED50 (mg/kg) |
| Rat | P2X7 Receptor Antagonism | 2.3 |
| Data sourced from Swanson et al., 2016.[4] |
Mechanism of Action and Signaling Pathways
(S)-JNJ-54166060 acts as a selective antagonist of the P2X7 receptor.[6] By binding to the receptor, it prevents the conformational changes induced by ATP, thereby blocking the influx of cations (Na⁺ and Ca²⁺) and the efflux of K⁺. This inhibition of ion flux prevents the downstream signaling cascades associated with P2X7 activation, most notably the assembly of the NLRP3 inflammasome and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[2]
P2X7 Receptor Signaling and Antagonism by (S)-JNJ-54166060.
Detailed Experimental Protocols
While specific, detailed protocols for the assays performed on (S)-JNJ-54166060 are proprietary to Janssen, the following sections describe standard, widely accepted methodologies for characterizing P2X7 receptor antagonists. These protocols are representative of the techniques likely employed in the preclinical evaluation of (S)-JNJ-54166060.
Calcium Flux Assay
This assay measures the antagonist's ability to inhibit the influx of intracellular calcium upon P2X7 receptor activation.
Calcium Flux Assay Workflow.
Methodology:
-
Cell Culture: Cells stably expressing the human, rat, or mouse P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) are seeded into 96-well black, clear-bottom microplates and cultured overnight.[8]
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 45-60 minutes at 37°C.[9] Following incubation, the cells are washed to remove any extracellular dye.
-
Compound Incubation: Serial dilutions of (S)-JNJ-54166060 are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for receptor binding.
-
Agonist Stimulation and Measurement: The microplate is placed in a fluorescence plate reader. A P2X7 receptor agonist, such as ATP or the more potent BzATP, is injected into the wells to stimulate the receptor.[10] The fluorescence intensity is measured immediately and over time.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated. The percentage of inhibition by (S)-JNJ-54166060 at each concentration is determined relative to the control (agonist alone). The IC50 value is then calculated by fitting the data to a dose-response curve.
Ethidium (B1194527) Bromide Uptake Assay
This assay assesses the formation of the large-conductance pore associated with prolonged P2X7 receptor activation by measuring the uptake of a fluorescent dye like ethidium bromide.
Ethidium Bromide Uptake Assay Workflow.
Methodology:
-
Cell Preparation: P2X7-expressing cells are plated in a 96-well plate and cultured until they reach a suitable confluency.[11]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of (S)-JNJ-54166060 for a specified time.[11]
-
Stimulation and Dye Addition: A solution containing a high concentration of a P2X7 agonist (e.g., ATP) and ethidium bromide is added to the wells.[12]
-
Incubation and Measurement: The plate is incubated for a period (e.g., 10-30 minutes) to allow for pore formation and dye uptake. The fluorescence is then measured using a plate reader at an excitation/emission wavelength appropriate for ethidium bromide (approximately 525/605 nm).[13]
-
Data Analysis: The fluorescence intensity, which correlates with the amount of dye that has entered the cells and intercalated with DNA, is used to quantify pore formation. The inhibitory effect of (S)-JNJ-54166060 is calculated, and the IC50 value is determined.
Radioligand Binding Assay
This assay directly measures the binding affinity of (S)-JNJ-54166060 to the P2X7 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the P2X7 receptor. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[14][15]
-
Binding Reaction: The cell membranes are incubated with a radiolabeled P2X7 receptor antagonist (e.g., [³H]-A-804598) and varying concentrations of unlabeled (S)-JNJ-54166060.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand displaced by (S)-JNJ-54166060 is used to determine its binding affinity (Ki) for the P2X7 receptor.
Conclusion
(S)-JNJ-54166060 is a potent and selective P2X7 receptor antagonist with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical species highlights its potential as a therapeutic agent for inflammatory-mediated diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of P2X7 receptor antagonists. Further research into the clinical efficacy and safety of (S)-JNJ-54166060 and other molecules in this class is warranted to fully elucidate their therapeutic potential.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNJ 54166060 | P2X7 antagonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
